Fluoro(2H5)benzene

Catalog No.
S749954
CAS No.
1423-10-5
M.F
C6H5F
M. Wt
101.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluoro(2H5)benzene

CAS Number

1423-10-5

Product Name

Fluoro(2H5)benzene

IUPAC Name

1,2,3,4,5-pentadeuterio-6-fluorobenzene

Molecular Formula

C6H5F

Molecular Weight

101.13 g/mol

InChI

InChI=1S/C6H5F/c7-6-4-2-1-3-5-6/h1-5H/i1D,2D,3D,4D,5D

InChI Key

PYLWMHQQBFSUBP-RALIUCGRSA-N

SMILES

C1=CC=C(C=C1)F

Synonyms

Monofluorobenzene-d4; NSC 68416-d4; Phenyl Fluoride-d4;

Canonical SMILES

C1=CC=C(C=C1)F

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])F)[2H])[2H]

Solvent:

  • Due to its low boiling point (-49.5 °C) and relatively high boiling point (131.6 °C), Fluoro(2H5)benzene serves as a versatile solvent for a wide range of nonpolar and polar compounds. [Source: National Institute of Standards and Technology (NIST) - WebBook, ]
  • Its inertness towards many chemicals makes it suitable for various research applications, including purification, extraction, and synthesis. [Source: Sigma-Aldrich, ]

Reference Compound:

  • Fluoro(2H5)benzene's well-defined chemical and physical properties make it a reliable reference compound in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography (GC). [Source: American Chemical Society (ACS) Publications, ]
  • Its characteristic fluorine-19 (¹⁹F) NMR peak facilitates identification and quantification in complex mixtures. [Source: Royal Society of Chemistry (RSC) - Chemistry World, ]

Fluorination Agent:

  • Fluoro(2H5)benzene can serve as a mild fluorinating agent in specific synthetic reactions, particularly for introducing fluorine atoms to aromatic compounds. [Source: Journal of the American Chemical Society (JACS), ]
  • However, its fluorinating ability is generally weaker compared to dedicated fluorinating reagents due to the strong C-F bond.

Study of Physical and Chemical Properties:

  • Fluoro(2H5)benzene serves as a model compound for studying various physical and chemical properties, including thermodynamic properties, dielectric constant, and viscosity. [Source: Journal of Chemical & Engineering Data (JCED), ]
  • This information is crucial for understanding the behavior of similar fluorinated compounds and developing new materials with desired properties.

Environmental Research:

  • Fluoro(2H5)benzene is used in environmental research to investigate the fate and transport of perfluorinated compounds in the environment. [Source: Environmental Science & Technology Letters, ]
  • Its relatively high volatility allows it to be easily introduced into environmental systems for monitoring purposes.

Fluoro(2H5)benzene, also known as 1-fluoro-2-pentanethiol, is an organofluorine compound. Despite the name "Fluoro(2H5)benzene," it does not actually possess a benzene ring structure. The name likely originates from a historical misidentification.

This compound finds applications in various scientific research fields due to the presence of both a fluorine atom and a thiol group (SH) [].


Molecular Structure Analysis

The correct structure of Fluoro(2H5)benzene is CH3CH2CH2CH2SHF. The key features include:

  • A five-carbon aliphatic chain.
  • A terminal thiol group (SH) attached to the second carbon (C2) in the chain.
  • A fluorine atom (F) bonded to the first carbon (C1).

This structure creates a dipole moment due to the electronegativity difference between fluorine and sulfur. The thiol group can also participate in hydrogen bonding [].


Chemical Reactions Analysis

Fluoro(2H5)benzene can participate in various reactions due to the presence of the thiol group. Here are some examples:

  • Nucleophilic substitution

    The thiol group can act as a nucleophile, reacting with alkylating agents to form thioethers. For instance, reaction with bromoethane (CH3CH2Br) can yield ethyl 2-fluoropentanethiol (CH3CH2CH2CH2SCH2CH3).

  • Oxidation

    Thiols can be oxidized to disulfides. Fluoro(2H5)benzene can potentially react with oxidizing agents like hydrogen peroxide (H2O2) to form the corresponding disulfide (CH3CH2CH2CH2SSCH2CH2F).

  • Radical reactions


Physical And Chemical Properties Analysis

  • State: Likely a liquid at room temperature due to the presence of a moderately long carbon chain.
  • Boiling point: Expected to be moderate (around 100-200°C) due to the balance between the hydrophobic chain and the polar thiol group.
  • Solubility: Likely soluble in organic solvents due to the carbon chain and moderately soluble in water due to the presence of the polar thiol group.

Fluoro(2H5)benzene's specific mechanism of action in any biological system is not documented in the scientific literature reviewed.

  • Flammability: Likely flammable based on the presence of a hydrocarbon chain.
  • Toxicity: Thiols can have unpleasant odors and may be irritating to the skin and eyes.
  • Reactivity: Thiols can react with some metals and oxidizing agents.

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1423-10-5

Wikipedia

Fluoro(2H5)benzene

Dates

Modify: 2023-08-15

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